Diisopropyl-m-cresol

Description

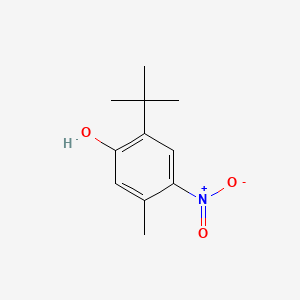

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2,4-di(propan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-8(2)11-6-7-12(14)13(9(3)4)10(11)5/h6-9,14H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAOSNNNYJHAZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(C)C)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70891386 | |

| Record name | 3-Methyl-2,4-bis(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76138-69-7, 31291-59-5 | |

| Record name | 3-Methyl-2,4-bis(1-methylethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76138-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031291595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Cresol, 2,4-diisopropyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076138697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methylbis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-2,4-bis(1-methylethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70891386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-CRESOL, 2,4-DIISOPROPYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Y3P3E682S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Diisopropyl-3-methylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029824 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Pathways

Electrophilic Reactions of the Aromatic Ring

The aromatic ring of Diisopropyl-m-cresol is susceptible to electrophilic attack, a characteristic reaction of phenolic compounds. The presence of the hydroxyl group (-OH) and the alkyl substituents (methyl and isopropyl groups) significantly influences the reactivity and regioselectivity of these reactions.

Kinetics of Electrophilic Substitution (e.g., Halogenation)

Influence of Alkyl Substituents on Ring Activation

Alkyl groups, such as the methyl and isopropyl groups in this compound, are electron-donating substituents. They activate the aromatic ring towards electrophilic attack primarily through the inductive effect, increasing electron density within the ring. scribd.comquora.com The hydroxyl group is also a strong activating group, donating electron density through both inductive and resonance effects. uct.ac.zamasterorganicchemistry.com These activating effects make the ring more susceptible to electrophilic substitution.

The position of substituents on the aromatic ring dictates the regioselectivity of electrophilic substitution. Activating groups like alkyls and hydroxyl groups are generally ortho, para-directing, meaning they favor substitution at the positions ortho and para to their location on the ring. quora.comstackexchange.com In the case of this compound, the interplay between the activating and directing effects of the methyl and isopropyl groups, along with the hydroxyl group, would govern the preferred sites for electrophilic attack. Studies on m-cresol (B1676322), a related compound with a methyl and a hydroxyl group, indicate that both groups activate the ring, and their combined effect can make m-cresol more reactive than isomers where the activating groups are not positioned to reinforce each other's directing effects. stackexchange.com

Oxidative Transformations

This compound can undergo various oxidative transformations, particularly in the presence of strong oxidizing agents like ozone and hydroxyl radicals.

Oxidative Degradation Mechanisms (e.g., Ozonation, Hydroxyl Radical Attack)

Oxidative degradation of phenolic compounds like cresols can occur through reactions with oxidants such as ozone (O₃) and hydroxyl radicals (•OH). d-nb.infokirj.eenih.gov Ozone can react directly with aromatic compounds, or it can decompose to form hydroxyl radicals, which are highly reactive and non-selective oxidants. kirj.eemdpi.com Hydroxyl radicals can attack aromatic compounds through hydrogen atom abstraction or electrophilic addition to the aromatic ring. kirj.ee

Studies on the ozonation of cresols have shown that the process involves a multistep degradation mechanism, leading to the formation of various intermediates before potential mineralization. unito.it The reaction rate of ozone with cresols can be influenced by factors such as pH. nih.gov

Formation and Identification of Oxidation Intermediates

The oxidative degradation of phenolic compounds results in the formation of various intermediate products. Identifying these intermediates is crucial for understanding the degradation pathways. Studies on the ozonation of cresols have identified several highly hydrophilic degradation intermediates, including various carboxylic acids. unito.it Techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to identify these intermediates, often after derivatization to make them amenable to analysis. unito.itd-nb.inforesearchgate.net While specific intermediates for this compound ozonation were not detailed in the search results, research on related cresols indicates that ring-opening of the phenolic structure is a significant step in the degradation process, followed by the generation of intermediates with increasing oxidation states. unito.it

Catalytic Hydrodeoxygenation (HDO) Studies

Catalytic hydrodeoxygenation (HDO) is a process used to remove oxygen from organic compounds, often applied to upgrade bio-oils derived from lignin, which contain phenolic compounds. Studies on the HDO of model phenolic compounds like m-cresol provide relevant insights into the potential behavior of this compound under similar conditions.

Research has investigated the HDO of m-cresol using various catalysts, including those based on nickel and molybdenum. researchgate.netmdpi.com These studies aim to achieve selective cleavage of the carbon-oxygen bond while preserving the aromatic ring, typically yielding aromatic hydrocarbons like toluene (B28343) from m-cresol. mdpi.comosti.gov The activity and selectivity of HDO catalysts are influenced by the nature of the active phase (e.g., metallic nickel vs. nickel phosphide) and the support material (e.g., SiO₂, ZrO₂). researchgate.netmdpi.com For instance, nickel phosphide (B1233454) catalysts have shown higher activity compared to metallic nickel in m-cresol HDO. researchgate.net The support material can also play a role, with zirconia enhancing deoxygenation properties in some cases. researchgate.net

Mechanistic studies on m-cresol HDO over certain catalysts suggest a direct hydrogenolysis of the C-O bond in the adsorbed cresol (B1669610) molecule. osti.gov The presence of specific sites on the catalyst, such as oxygen vacancies, can facilitate this process. mdpi.comosti.gov

While direct HDO studies on this compound were not found, the research on m-cresol HDO provides a framework for understanding the potential catalytic transformations this compound might undergo for oxygen removal.

HDO of m-Cresol to Toluene and Related Products

Hydrodeoxygenation (HDO) of m-Cresol is a crucial step in converting biomass-derived aromatic oxygenates into fuels and chemicals. This process typically yields toluene as a primary product. osti.govresearchgate.netmdpi.comnih.govrsc.orgnih.gov While toluene is the desired product, other hydrocarbons such as methylcyclohexane (B89554) and hydrogenated intermediates like 3-methylcyclohexanone (B152366) and 3-methylcyclohexanol (B165635) can also be formed depending on the catalyst and reaction conditions. nih.govrsc.org

The conversion of m-Cresol to toluene involves the removal of the hydroxyl group from the aromatic ring, typically through hydrogenolysis of the carbon-oxygen (C-O) bond. osti.govresearchgate.netosti.govacs.org The reaction can proceed via different pathways, including direct deoxygenation (DDO) and hydrogenation followed by dehydration (HYD). academie-sciences.frresearchgate.net The DDO pathway involves the direct cleavage of the C-O bond, while the HYD pathway involves initial hydrogenation of the aromatic ring, followed by dehydration of the resulting cyclic alcohol and subsequent dehydrogenation to form the aromatic product. rsc.orgacademie-sciences.fr

Exploration of WOx-decorated Pt/C Catalysts and Reaction Pathways

WOx-decorated Pt/C catalysts have demonstrated exceptional activity and selectivity for the HDO of m-Cresol to toluene. osti.govresearchgate.netosti.govacs.orgacs.org In contrast to unmodified Pt/C catalysts, which show only modest selectivity and low stability for this reaction, Pt-WOx/C catalysts exhibit high activity and selectivity, with toluene selectivity exceeding 94% under certain conditions. osti.govresearchgate.netosti.govacs.org These catalysts also show little to no deactivation over extended reaction periods. osti.govresearchgate.netosti.gov

The enhanced performance of WOx-decorated Pt/C catalysts is attributed to the synergistic interaction between Pt and WOx species. osti.govresearchgate.netosti.govacs.org Reactivity studies combined with density functional theory (DFT) calculations suggest that the HDO reaction on Pt-WOx/C primarily proceeds via a direct hydrogenolysis pathway. osti.govresearchgate.netosti.govacs.org The m-Cresol is believed to adsorb on oxygen vacancy (or redox) sites located on the WOx species. osti.govresearchgate.netosti.govacs.org

Research indicates that Pt plays a crucial role in stabilizing the WOx film and facilitating the formation of these active oxygen vacancy sites. osti.govresearchgate.netosti.govacs.org The direct bonding between Pt and the supported WOx complexes is thought to lower the barrier for oxygen vacancy formation, which are pivotal for the direct C-O bond hydrogenolysis in adsorbed phenolic compounds. osti.govmdpi.com Furthermore, adsorption on these specific sites is proposed to limit the interaction of the aromatic ring with the Pt surface, thereby minimizing undesirable ring hydrogenation side reactions. osti.govmdpi.com

Studies have also explored the use of WOx-decorated Pt supported on different materials, such as SBA-15, for the HDO of m-Cresol. acs.org These investigations highlight the influence of the support material's pore structure on catalyst stability and performance, particularly when using alkanes as hydrogen carriers in tandem reactions. acs.org

Mechanisms of C-O Bond Hydrogenolysis

The mechanism of C-O bond hydrogenolysis in the HDO of m-Cresol is dependent on the type of metal catalyst used. On metals with low oxophilicity, such as platinum (Pt) or palladium (Pd), the direct cleavage of the C-O bond may not be readily possible due to the relatively low metal-oxygen bond strength, which results in a high activation energy for direct deoxygenation (DDO). academie-sciences.frresearchgate.net In such cases, the HDO reaction may primarily proceed through an indirect pathway involving tautomerization or hydrogenation of the aromatic ring followed by dehydration. academie-sciences.frresearchgate.net

Conversely, on metals with higher oxophilicity, such as ruthenium (Ru) or rhodium (Rh), direct C-O bond cleavage is more feasible. academie-sciences.frresearchgate.net The stronger interaction between the metal and oxygen facilitates the scission of the C-O bond, enabling the direct formation of toluene from m-Cresol. academie-sciences.frresearchgate.net

For WOx-decorated Pt/C catalysts, the mechanism involves the adsorption of m-Cresol on oxygen vacancy sites of the WOx. osti.govresearchgate.netosti.govacs.orgmdpi.com This adsorption facilitates the direct hydrogenolysis of the C-O bond. osti.govresearchgate.netosti.govacs.org DFT calculations support this mechanism, indicating that the presence of WOx lowers the energy barrier for C-O bond cleavage. osti.govresearchgate.netosti.govacs.org The selective adsorption on WOx sites helps to preserve the aromaticity of the product by preventing extensive hydrogenation of the ring on Pt sites. osti.govmdpi.com

Other Relevant Reaction Pathways

Beyond hydrodeoxygenation, m-Cresol and other cresols can participate in various other reaction pathways, including radical reactions and polymerization processes.

Radical Reactions

Cresols are susceptible to radical reactions, particularly with highly reactive species such as hydroxyl radicals (•OH) and nitrate (B79036) radicals (NO₃•). researchgate.netcopernicus.orgepa.govacs.org These reactions play significant roles in atmospheric chemistry and wastewater treatment.

The reaction of cresols with hydroxyl radicals can occur through different mechanisms, including addition to the aromatic ring and hydrogen atom abstraction from the methyl group or the hydroxyl group. researchgate.netacs.org Addition of •OH to the aromatic ring leads to the formation of cyclohexadienyl-type radicals. researchgate.net Subsequent reactions of these intermediates can lead to the formation of various oxygenated products, including dihydroxy and trihydroxy toluenes and methyl benzoquinones. copernicus.org Hydrogen atom abstraction from the hydroxyl group results in the formation of phenoxyl radicals. researchgate.netuwindsor.ca These phenoxyl radicals are highly reactive and can undergo coupling reactions. uwindsor.ca

Studies on p-cresol (B1678582) have shown that the reaction with hydroxyl radicals leads to the formation of p-methylphenoxyl radical, and this process is significantly faster in alkaline media. researchgate.net The reaction of cresols with nitrate radicals has also been identified as a major atmospheric sink for these compounds. epa.gov

Polymerization Behavior and Oligomer Formation

Cresols can undergo polymerization and oligomerization reactions, often initiated by enzymatic or radical pathways. Enzymatic treatment of cresols in water, for instance, can lead to the formation of phenoxyl free radicals via peroxidase-catalyzed oxidation. uwindsor.ca These radicals can then couple to form oxidative dimers and higher oligomers, eventually leading to the formation of polymers that may precipitate out of solution. uwindsor.caacs.org The enzymatic polymerization of p-cresol has been studied using in-situ NMR, revealing that ortho-ortho C-C coupling is a dominant mechanism in the early stages of polymerization. acs.org

Oligomerization of cresol-based monomers can also be induced by heating. For example, heating cresol-based benzoxazine (B1645224) monomers has been shown to result in oligomer formation. ingentaconnect.comtandfonline.com These oligomers can then be further polymerized through curing processes involving the polymerization of functional groups like allyl groups and the ring-opening polymerization of the benzoxazine rings. tandfonline.com The reactivity of different cresol isomers (ortho, meta, and para) can influence the polymerization behavior and the properties of the resulting polymers. tandfonline.com

Degradation and Biotransformation Studies

Aerobic Biodegradation Mechanisms of Cresol (B1669610) Isomers

Aerobic biodegradation of cresol isomers typically involves enzymatic attack under oxic conditions, leading to the cleavage of the aromatic ring and subsequent metabolism into intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. Research on the aerobic degradation of o-, m-, and p-cresol (B1678582) has identified several key microbial pathways and enzymatic systems.

Microbial Degradation Pathways (e.g., Meta Pathway, Gentisate Pathway)

Microbial degradation of cresols under aerobic conditions often proceeds via hydroxylation of the aromatic ring to form catechols or related dihydroxylated intermediates. These intermediates are then subject to ring cleavage. Two major pathways for the aerobic cleavage of catechols derived from cresols are the meta-cleavage pathway and the ortho-cleavage pathway (which can involve intermediates like gentisate or protocatechuate). researchgate.netnih.govethz.chresearchgate.netacademicjournals.org

Meta Pathway: In the meta-cleavage pathway, catechol (or a substituted catechol derived from a cresol) is cleaved between the hydroxyl groups and the adjacent carbon atom by a catechol 2,3-dioxygenase. researchgate.netacademicjournals.org This results in the formation of a semialdehyde product, which is further metabolized through a series of enzymatic steps to intermediates such as pyruvate (B1213749) and acetaldehyde, which can enter the TCA cycle. researchgate.net This pathway has been observed in the degradation of m-cresol (B1676322) and p-cresol by various Pseudomonas species. nih.govethz.ch

Gentisate Pathway: The gentisate pathway is another route for the aerobic degradation of aromatic compounds. In the context of cresols, this pathway might involve hydroxylation leading to the formation of gentisate (2,5-dihydroxybenzoate) or related compounds, followed by ring cleavage catalyzed by a gentisate 1,2-dioxygenase. asm.orgacademicjournals.org This pathway has been implicated in the metabolism of m-cresol under certain conditions. nih.govethz.ch

The specific pathway utilized can depend on the microbial strain and the growth substrate. nih.govethz.ch

Enzymatic Systems Involved in Aerobic Metabolism (e.g., Soybean Peroxidase)

A variety of enzymes are involved in the aerobic degradation of cresols. Initial steps often involve monooxygenases or dioxygenases that introduce hydroxyl groups onto the aromatic ring. jmb.or.kroup.com Catechol dioxygenases (either 2,3-dioxygenases for meta cleavage or 1,2-dioxygenases for ortho cleavage) are central to the ring-cleavage step. researchgate.netresearchgate.netacademicjournals.org

Enzymatic treatment using peroxidases, such as soybean peroxidase (SBP), has also been explored for the removal of cresols from water. uwindsor.canlc-bnc.caresearchgate.netresearchgate.netuwindsor.ca SBP catalyzes the oxidation of phenolic compounds in the presence of hydrogen peroxide, leading to the formation of phenoxyl radicals. uwindsor.ca These radicals can then couple to form oligomers and polymers, which may precipitate out of solution. uwindsor.ca Studies have demonstrated the efficacy of SBP in removing o-, m-, and p-cresol from water under optimized conditions. uwindsor.caresearchgate.net

| Cresol Isomer | Optimal pH | Optimal SBP Concentration (U/mL) | Optimal H₂O₂ Concentration (mM) | Removal Efficiency (%) | Source |

| o-cresol | 9.0 | 0.7 | 1.2 | ≥95 | uwindsor.ca |

| m-cresol | 8.0 | 0.8 | 1.1 | ≥95 | uwindsor.ca |

| p-cresol | 7.0 | 0.3 | 1.0 | ≥95 | uwindsor.ca |

| p-cresol | - | - | - | 98 | researchgate.net |

| o-cresol | - | - | - | 97 | researchgate.net |

| m-cresol | - | - | - | 100 | researchgate.net |

Note: The data above pertains to the enzymatic removal of simple cresol isomers by soybean peroxidase and may not be directly applicable to Diisopropyl-m-cresol.

Genetic and Molecular Basis of Bacterial Degradation

The genes encoding the enzymes involved in cresol degradation pathways have been studied in various bacterial strains, particularly Pseudomonas species. These genes are often organized into operons. oup.comut.ee For example, genes for the meta-cleavage pathway enzymes are frequently found clustered together. ut.ee Studies have investigated the genetic regulation of these pathways and the role of plasmids in conferring cresol-degrading abilities to bacteria. ethz.chdtic.miloup.com Understanding the genetic basis is crucial for potentially enhancing biodegradation through genetic engineering approaches.

Anaerobic Biotransformation Pathways

Anaerobic degradation of aromatic compounds, including cresols, occurs in the absence of oxygen and often involves different initial activation strategies compared to aerobic pathways.

Fumarate (B1241708) Addition Mechanisms for Methyl Group Activation

Under anaerobic conditions, the methyl group of cresols can be activated by the addition of fumarate. d-nb.infod-nb.inforesearchgate.netuni-konstanz.deoup.comasm.orgresearchgate.net This reaction is catalyzed by enzymes like (hydroxybenzyl)succinate synthase, which adds a fumarate molecule to the methyl group, forming a benzylsuccinate derivative (e.g., 3-hydroxybenzylsuccinate from m-cresol or 4-hydroxybenzylsuccinate from p-cresol). d-nb.inforesearchgate.netuni-konstanz.deoup.comasm.orgresearchgate.net This fumarate addition mechanism is analogous to the initial step in the anaerobic degradation of toluene (B28343). d-nb.infod-nb.inforesearchgate.netresearchgate.net The resulting succinate (B1194679) adduct is then typically degraded through a series of β-oxidation-like reactions, eventually leading to intermediates like benzoyl-CoA. d-nb.infod-nb.inforesearchgate.net

Anaerobic Metabolism by Specific Bacterial Strains (e.g., Desulfobacterium cetonicum)

Several anaerobic bacterial strains are capable of degrading cresols. Desulfobacterium cetonicum, a sulfate-reducing bacterium, has been shown to completely oxidize m-cresol and p-cresol under anaerobic conditions with sulfate (B86663) as the electron acceptor. d-nb.inforesearchgate.netuni-konstanz.deresearchgate.net In D. cetonicum, the degradation of m-cresol is initiated by the addition of fumarate to the methyl group, forming 3-hydroxybenzylsuccinate. d-nb.inforesearchgate.netuni-konstanz.de This intermediate is then further metabolized. d-nb.inforesearchgate.net Similarly, p-cresol degradation by D. cetonicum also involves the formation of 4-hydroxybenzylsuccinate via fumarate addition. asm.orgresearchgate.net Other anaerobic bacteria, including those from the genus Geobacter, can also degrade p-cresol, sometimes utilizing a methylhydroxylation pathway instead of fumarate addition. oup.comasm.orgoup.com

While these studies provide valuable insights into the anaerobic degradation of simpler cresols, the applicability of these specific pathways and the activity of these bacterial strains towards this compound would require dedicated investigation. The steric hindrance and electronic effects of the isopropyl groups could significantly impact the initial enzymatic activation steps, such as fumarate addition or hydroxylation.

Characterization of Anaerobic Degradation Intermediates

Research into the anaerobic degradation of phenolic compounds, including cresols which are structurally related to this compound, provides insight into potential intermediate products under oxygen-limited conditions. Studies on the anaerobic degradation of m-cresol by sulfate-reducing bacteria have identified 4-hydroxy-2-methylbenzoic acid and acetate (B1210297) as transient intermediates. nih.gov The initial step in this process is suggested to be the carboxylation of the parent substrate. nih.gov Another proposed pathway for anaerobic m-cresol degradation involves the formation of 3-hydroxybenzylsuccinate, analogous to the toluene degradation pathway. d-nb.info This reaction involves the addition of fumarate to the methyl group of m-cresol. d-nb.info While these studies focus on m-cresol, they offer potential parallels for the anaerobic breakdown of the more complex this compound structure, suggesting that hydroxylation, carboxylation, or the addition of compounds like fumarate could be initial steps leading to various intermediates. However, specific anaerobic degradation intermediates for this compound itself are not extensively characterized in the provided search results.

Chemical Degradation Pathways

This compound can undergo chemical degradation through various mechanisms, including photodegradation and hydrolysis.

Photodegradation Mechanisms

Photodegradation involves the breakdown of a compound upon exposure to light. Phenolic compounds, in general, can react with photo-oxidants like hydroxyl radicals, peroxy radicals, and singlet oxygen in the presence of sunlight. nih.govwho.int These reactive oxygen species are often produced when photocatalysts like TiO₂ or ZnO are exposed to light, generating electrons and holes that facilitate reduction and oxidation reactions on the catalyst surface. nih.govacs.org Electrons can reduce dissolved oxygen to superoxide (B77818) radicals, while holes can oxidize water to hydroxyl radicals. nih.govacs.org These radicals are powerful oxidants that can degrade organic pollutants. nih.govacs.orgajol.info Studies on the photodegradation of cresols indicate that this process can occur under sunlight, with half-lives ranging from a few days to several weeks depending on conditions like the presence of humic acid or the depth of water. who.int While specific detailed photodegradation mechanisms for this compound are not explicitly provided, its phenolic structure suggests it is susceptible to similar photo-oxidation processes mediated by reactive oxygen species generated by light.

Environmental Fate and Persistence Research

The environmental fate and persistence of this compound are critical aspects determining its potential ecological impact.

Studies on Environmental Half-lives and Degradation Rates

This compound is not considered readily biodegradable under either aerobic or anaerobic conditions. astrazeneca.comjanusinfo.sefass.se Studies have shown very low degradation rates in standard biodegradation tests, with less than 5% degradation after 28 days in aerobic tests and 0% biodegradation after 40 days in anaerobic tests. janusinfo.sefass.se Despite the low biodegradation rates, removal from the aqueous phase in these tests can be higher (e.g., over 91% removal from the aqueous phase under aerobic conditions), which is attributed to adsorption to the solid phase. astrazeneca.comjanusinfo.sefass.se Based on its lack of ready biodegradability, this compound is considered potentially persistent in the environment. janusinfo.sefass.se

Data Table: Biodegradation of Propofol (B549288)

| Study Type | Method | Result (Degradation) | Result (% Removal from Aqueous Phase) | Persistence Assessment |

| Aerobic Biodegradation | OECD 301F | 2.8% after 28 days | 91.1% after 28 days | Not readily biodegradable astrazeneca.comjanusinfo.sefass.se |

| Anaerobic Biodegradation | UK DoE Method, Modified according to ISO 11734 | 0% after 40 days | 27% carbon after 40 days | Not readily biodegradable janusinfo.sefass.se |

The octanol-water partition coefficient (Log P) of this compound is around 3.9 to 4.0, indicating a potential for bioaccumulation. acs.orgastrazeneca.comjanusinfo.se However, fish bioaccumulation assays with carp (B13450389) have shown a low risk for bioaccumulation, with Bioconcentration Factor (BCF) values well below the typical trigger for concern. astrazeneca.comjanusinfo.se

Volatilization from water surfaces is expected, but this can be attenuated by adsorption to suspended solids and sediment. nih.gov One estimate of its volatilization half-life from a model pond is about 6.5 years when adsorption is considered. nih.govopenanesthesia.orgtheveterinarynurse.com

Soil and Aquatic Bioremediation Potential

Given its low ready biodegradability, the potential for effective bioremediation of this compound in soil and aquatic environments appears limited based on the provided data. While some studies on structurally related cresols suggest that biodegradation can occur in soil and water under certain conditions, including anaerobic environments for m-cresol, this compound itself has shown minimal degradation in standard tests. nih.govastrazeneca.comjanusinfo.sefass.senih.govcdc.govcanada.ca The removal observed in aqueous phase studies is primarily attributed to adsorption to solids rather than biological breakdown. astrazeneca.comjanusinfo.sefass.se Its persistence and potential toxicity to aquatic life highlight the importance of proper disposal to prevent environmental contamination. openanesthesia.orgtheveterinarynurse.comanaesthetists.orgnih.gov Incineration is often recommended for the disposal of propofol waste. openanesthesia.orgtheveterinarynurse.com

Advanced Analytical Methodologies and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of Diisopropyl-m-cresol, enabling the separation of the target compound from complex matrices and the resolution of its various isomers. Gas chromatography and high-performance liquid chromatography are the most prominently used techniques.

Gas chromatography is a powerful tool for the analysis of volatile compounds like this compound. When coupled with a Flame Ionization Detector (FID), GC provides robust and sensitive quantification. nih.gov The FID is widely used for organic compounds and offers a large linear dynamic range. exlibrisgroup.com For effective analysis, parameters such as the column type, temperature programming, and gas flow rates must be optimized. lmaleidykla.ltresearchgate.net

While GC-FID is a common method, the separation of cresol (B1669610) isomers can be challenging. google.com Often, derivatization of the sample is employed to enhance volatility and improve chromatographic separation. google.comwiley.com For instance, reacting the cresol with a trimethylsilane (B1584522) reagent to form a trimethylsilyl (B98337) ether can improve the resolution of isomers. google.com

Below is a table summarizing typical GC-FID conditions used for the analysis of cresols, which are adaptable for this compound.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Elite Wax fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm) | lmaleidykla.lt |

| Carrier Gas | Hydrogen or Helium | lmaleidykla.ltwiley.com |

| Flow Rate | 1.0 - 1.5 mL/min | lmaleidykla.ltwiley.com |

| Injector Temperature | 210 °C - 250 °C | lmaleidykla.ltgoogle.com |

| Detector | Flame Ionization Detector (FID) | nih.govlmaleidykla.ltosha.gov |

| Detector Temperature | 240 °C - 320 °C | lmaleidykla.ltgoogle.com |

| Oven Program | Initial 40-80°C, ramped to 240-300°C | lmaleidykla.ltgoogle.comwiley.com |

High-Performance Liquid Chromatography (HPLC) is another principal technique for the analysis of this compound. nih.gov It is particularly suitable for less volatile compounds or those that may degrade at high GC temperatures. Reversed-phase HPLC (RP-HPLC) is the most common mode used. nih.govresearchgate.net Detection is frequently accomplished using an ultraviolet (UV) detector, as the aromatic ring of the cresol structure absorbs UV light. osha.govnih.gov The specific wavelength for detection is chosen to maximize sensitivity; for unresolved cresol isomers, 218 nm has been used effectively as the isomers exhibit an equal response at this wavelength. osha.gov

The development of a robust HPLC method involves optimizing the stationary phase (column), mobile phase composition, and flow rate to achieve the desired separation and peak shape. nih.gov

The following table outlines typical parameters for an RP-HPLC method for analyzing m-cresol (B1676322), which can serve as a starting point for this compound analysis.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Jupiter RP C-18, 4.6 mm × 250 mm, 5 µm) | nih.govresearchgate.net |

| Mobile Phase | Methanol/Acetonitrile and buffered aqueous solution (e.g., 0.1% TFA or phosphate (B84403) buffer) | nih.govanalchemres.org |

| Elution Mode | Isocratic | nih.gov |

| Flow Rate | 1.0 - 1.5 mL/min | nih.govanalchemres.org |

| Detector | UV/Diode Array Detector (DAD) | nih.govmdpi.com |

| Detection Wavelength | 214 nm, 217 nm, or 218 nm | osha.govresearchgate.netanalchemres.org |

| Column Temperature | 30 °C | nih.gov |

A significant analytical challenge in the analysis of cresols and their derivatives is the separation of structural isomers, as they often have very similar physical and chemical properties. chemijournal.compatsnap.com The alkylation of m-cresol to produce this compound can result in several positional isomers, necessitating effective resolution strategies. semanticscholar.org

Gas Chromatography Strategies:

Specialized Columns: The use of polar stationary phases, such as wax-based columns (e.g., Stabilwax-DA, Elite Wax), is often required to resolve m-cresol and p-cresol (B1678582), which frequently co-elute on standard nonpolar phases like DB-5. lmaleidykla.ltchromforum.org Capillary columns with beta-cyclodextrin (B164692) derivatives as the stationary phase have also been successfully used to resolve positional cresol isomers. researchgate.net

Derivatization: As mentioned previously, converting the isomers into derivatives can alter their volatility and interaction with the stationary phase, enabling separation on standard columns. Silylation is a common technique used in conjunction with GC-MS analysis to differentiate cresol isomers that would otherwise co-elute. wiley.com Acetylation to form cresyl acetates has also been used to achieve separation via HPLC. chemijournal.com

High-Performance Liquid Chromatography Strategies:

Chiral Stationary Phases: Chiral stationary phases containing cyclodextrins have proven effective for the separation of cresol isomers. researchgate.net

Mobile Phase Additives: The inclusion of cyclodextrins in the mobile phase can form inclusion complexes with the cresol isomers, leading to their successful separation on commercially available reversed-phase columns. nih.govresearchgate.net

Method Optimization: Careful optimization of mobile phase composition, pH, and column temperature is critical for maximizing the resolution between closely eluting isomers. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide information on the molecule's functional groups, bonding, and electronic structure.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups within a molecule. For this compound, these methods can confirm the presence of the hydroxyl (-OH) group, the aromatic ring, and the isopropyl alkyl substituents.

The IR spectrum of m-cresol shows a characteristic broad absorption band for the O-H stretching vibration, typically around 3312 cm⁻¹. researchgate.netnist.gov The C-H stretching vibrations of the alkyl groups and the aromatic ring appear in the 2800-3100 cm⁻¹ region. mdpi.com Aromatic C=C stretching vibrations produce characteristic peaks in the 1450-1600 cm⁻¹ region. docbrown.info

Raman spectroscopy is also highly effective for characterizing cresol isomers. researchgate.net A study on m-cresol and p-cresol identified characteristic peaks for each isomer that could be used for quantitative analysis, with m-cresol showing a key peak at 732 cm⁻¹. researchgate.net The Raman spectrum of m-cresol also shows a strong signal in the 400-1000 cm⁻¹ range and a peak around 1600 cm⁻¹. researchgate.net

The table below lists the expected characteristic vibrational bands for this compound based on its functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) | IR |

| Aromatic Ring | C-H stretch | 3000 - 3100 | IR, Raman |

| Isopropyl (-CH(CH₃)₂) | C-H stretch | 2850 - 3000 | IR, Raman |

| Aromatic Ring | C=C stretch | 1450 - 1600 | IR, Raman |

| Hydroxyl (-OH) | O-H bend | 1330 - 1440 | IR |

| Phenol (B47542) | C-O stretch | 1180 - 1260 | IR |

| Substituted Ring | C-H out-of-plane bend | 690 - 900 | IR |

UV-Vis spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is a valuable technique for quantifying this compound in solution, based on the principle that the absorbance is directly proportional to the concentration (Beer-Lambert Law).

The UV absorption spectra of cresol isomers are characterized by extensive overlap, which can make the simultaneous quantification of isomers in a mixture difficult with conventional spectrophotometry. pjps.pk The maximum absorption peaks (λmax) for o-, m-, and p-cresol in a NaOH-methanol solvent are reported as 289 nm, 292 nm, and 294 nm, respectively. pjps.pk The absorption spectrum for m-cresol has been studied in the near UV-region of 2580-2810 Å (258-281 nm). ias.ac.in

Beyond simple quantification, UV-Vis spectrophotometry is a powerful tool for kinetic studies. By monitoring the change in absorbance at a specific wavelength over time, the rate of a reaction involving this compound can be determined. This approach has been used to study the kinetics of m-cresol degradation and its role in inducing protein aggregation. nih.govscispace.comresearchgate.net For example, the biodegradation of m-cresol has been followed by monitoring the concentration of the compound with a UV-VIS detector set at 275 nm. scispace.com

Mass Spectrometry (MS) for Identification of Metabolites and Reaction Products

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for the identification of metabolites and reaction products of this compound. The fragmentation patterns observed in the mass spectrum provide a molecular fingerprint that aids in structural elucidation.

In the gas chromatography-mass spectrometry (GC-MS) analysis of 4,6-diisopropyl-m-cresol, the electron ionization (EI) mass spectrum exhibits a characteristic fragmentation pattern. nih.gov The molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₃H₂₀O), which is 192.3 g/mol . nih.gov

Key fragment ions observed for 4,6-diisopropyl-m-cresol provide structural information. Common fragmentation pathways for alkylphenols involve cleavage of the alkyl chains. For this compound, the loss of a methyl group (CH₃) from one of the isopropyl substituents is a primary fragmentation event, leading to a prominent peak at m/z 177. nih.gov Further fragmentation can occur through the loss of a propyl group (C₃H₇), resulting in other characteristic ions. The base peak, which is the most intense peak in the spectrum, for 4,6-diisopropyl-m-cresol is observed at m/z 177. nih.gov Other significant peaks are seen at m/z 112 and 135. nih.gov

When analyzing metabolites, mass spectrometry can identify modifications to the parent molecule, such as hydroxylation, oxidation, or conjugation with other molecules (e.g., glucuronic acid or sulfate). These metabolic transformations result in predictable mass shifts from the parent compound, allowing for the identification of metabolic pathways. For instance, the hydroxylation of a this compound molecule would result in a mass increase of 16 amu (the mass of an oxygen atom).

The table below summarizes the major ions observed in the GC-MS spectrum of a this compound isomer.

| Property | Value |

| NIST Number | 413171 |

| Base Peak (m/z) | 177 |

| Molecular Ion (m/z) | 192 |

| Second Highest m/z | 112 |

| Third Highest m/z | 135 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous confirmation of the molecular structure of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of a this compound isomer, distinct signals would be expected for the aromatic protons, the hydroxyl proton, and the protons of the two isopropyl groups and the methyl group. The chemical shifts (δ) of the aromatic protons would appear in the downfield region, typically between 6.5 and 7.5 ppm, and their splitting patterns (e.g., singlets, doublets) would depend on their positions and the substitution pattern on the aromatic ring. The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on the solvent and concentration.

The protons of the isopropyl groups would give rise to a doublet for the six methyl protons and a septet for the methine proton, due to spin-spin coupling. The methyl group attached to the aromatic ring would appear as a singlet further upfield.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom gives a distinct signal. For this compound, separate signals would be observed for the aromatic carbons (some of which would be quaternary), the carbons of the isopropyl groups (both methyl and methine carbons), and the methyl carbon attached to the ring. The chemical shifts of the aromatic carbons are particularly informative for confirming the substitution pattern.

The following table provides predicted ¹³C NMR chemical shifts for a diisopropylphenol isomer, illustrating the type of data obtained from this technique.

| Atom | Predicted Chemical Shift (ppm) |

| Aromatic C-OH | 150-160 |

| Aromatic C-isopropyl | 135-145 |

| Aromatic C-H | 110-130 |

| Isopropyl CH | 25-35 |

| Isopropyl CH₃ | 20-25 |

| Aromatic CH₃ | 15-25 |

Novel Separation and Purification Methodologies

The separation of cresol isomers, including the more complex this compound isomers, from reaction mixtures presents a significant challenge due to their similar physical properties. Novel separation techniques are being explored to overcome these difficulties.

Complexation Crystallization for Cresol Isomer Separation

Complexation crystallization is a promising method for separating cresol isomers that have very close boiling points. This technique relies on the formation of adducts or complexes between a target isomer and a complexing agent, leading to the selective crystallization of one isomer from the mixture.

Research has shown that various complexing agents can be effective for the separation of phenolic isomers. For instance, urea (B33335) has been used to separate m-cresol from p-cresol through the formation of a crystalline complex. The efficiency of this separation is influenced by factors such as the molar ratio of the reactants, temperature, and reaction time.

Another approach involves the use of metal halides, such as calcium bromide (CaBr₂), which can selectively form complexes with specific cresol isomers, facilitating their separation. The choice of the complexing agent is crucial and is determined by its ability to form a stable, crystalline complex with one isomer while leaving the others in the solution phase. The crystallized complex can then be isolated, and the pure isomer can be recovered by decomposing the complex.

Adsorption-based Separation Processes

Adsorption-based separation processes utilize solid adsorbents with selective affinities for different cresol isomers. This selectivity can be based on molecular size and shape, or on specific chemical interactions between the isomer and the adsorbent surface.

Zeolites are a class of microporous aluminosilicates that have shown great potential for the separation of cresol isomers. The well-defined pore structure of zeolites allows for molecular sieving effects, where isomers with a smaller kinetic diameter can enter the pores while larger isomers are excluded. The selectivity of zeolites can be further tuned by modifying their framework composition and by ion-exchange with different cations. For example, zeolites exchanged with alkali or alkaline earth metals have demonstrated varying selectivities for cresol isomers.

The separation of bulky alkylphenol isomers, such as this compound, can be particularly challenging. The selection of an adsorbent with appropriate pore dimensions and surface chemistry is critical for achieving high separation efficiency. Factors such as the polarity of the adsorbent and the presence of specific functional groups can influence the adsorption selectivity through mechanisms like hydrogen bonding or π-complexation.

The following table summarizes different adsorbents and their applications in the separation of phenolic isomers.

| Adsorbent | Target Isomers | Separation Principle |

| Urea | m-/p-cresol | Complexation Crystallization |

| Calcium Bromide | m-/p-cresol | Complexation Crystallization |

| Zeolites (e.g., ZSM-5) | Cresol isomers | Molecular Sieving/Selective Adsorption |

| Modified Resins | Alkylphenols | Selective Adsorption via Hydrogen Bonding |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical methods are fundamental tools for investigating the intrinsic properties of a molecule based on the principles of quantum mechanics wikipedia.orgspbu.ru. These studies can provide detailed information about a molecule's preferred three-dimensional arrangement, how electrons are distributed within it, and its energetic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure of atoms, molecules, and solids wikipedia.orgfrontiersin.org. DFT is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure biointerfaceresearch.comfaccts.de. By minimizing the total energy with respect to the atomic coordinates, DFT calculations can predict precise bond lengths, bond angles, and dihedral angles. While DFT has been extensively applied to related compounds like Thymol (B1683141) for geometry optimization ijsred.comijsrst.com, specific detailed reports on DFT-optimized geometries for Diisopropyl-m-cresol isomers were not prominently featured in the search results. These calculations are crucial as the optimized geometry serves as the starting point for predicting various other molecular properties.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) analysis, typically involving the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into a molecule's reactivity and electronic excitation properties ijsred.comijsrst.comfrontiersin.org. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of kinetic stability and chemical reactivity; a larger gap generally suggests lower reactivity and higher stability ijsred.comijsrst.com. FMO analysis can also help predict where a molecule is likely to donate or accept electrons. Studies on related compounds like Thymol have utilized FMO analysis to understand their reactivity ijsred.comijsrst.combiorxiv.orgfrontiersin.org. Specific FMO analysis data for this compound was not found in the provided search results.

Thermochemical and Spectroscopic Property Predictions

Computational methods can predict various thermochemical properties, such as enthalpy, entropy, and heat capacity, which are important for understanding a compound's stability and behavior under different conditions ijsred.comfaccts.de. Additionally, quantum chemistry can simulate spectroscopic properties, including vibrational frequencies (for IR and Raman spectroscopy) and electronic transitions (for UV-Vis spectroscopy) wikipedia.orgijsred.comijsrst.combiointerfaceresearch.comleidenuniv.nl. Comparing predicted spectra with experimental data can aid in the identification and characterization of molecules. For instance, theoretical calculations have been used to predict the vibrational spectra of Thymol ijsred.comijsrst.com. While these methods are applicable to this compound, specific computational predictions of its thermochemical or spectroscopic properties were not detailed in the search results.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step processes by which chemical reactions occur, providing details that may be difficult to obtain experimentally uni-stuttgart.despbu.rusmu.edunih.gov.

Transition State Characterization and Reaction Pathway Mapping

Understanding a reaction mechanism often involves identifying transition states, which are high-energy configurations representing the point of maximum energy along the reaction pathway between reactants and products smu.edu. Computational methods, particularly DFT, can be used to locate and characterize these transition states and map out the entire reaction coordinate smu.edunih.gov. This allows for the calculation of activation energies, which determine the reaction rate. While computational studies have explored the mechanisms of reactions involving related cresols, such as the isopropylation of m-cresol (B1676322) to form products including diisopropyl isomers ajol.inforesearchgate.netresearchgate.net, detailed computational elucidation of reaction mechanisms specifically involving this compound as a reactant or focusing on its transformation pathways were not found in the provided search results.

Catalyst-Substrate Interaction Modeling

In catalyzed reactions, computational methods can model the interactions between the catalyst and the reacting molecules (substrates) uni-stuttgart.defrontiersin.orgbiointerfaceresearch.com. This helps in understanding how catalysts lower activation energies and direct reaction pathways. DFT calculations can be used to study adsorption energies, identify active sites on the catalyst surface, and explore the elementary steps of the catalytic cycle researchgate.netfrontiersin.orgbiointerfaceresearch.com. Studies on the isopropylation of m-cresol have involved computational investigations of catalyst properties and interactions relevant to the formation of isopropylated products researchgate.net. However, specific computational modeling of catalyst-substrate interactions involving this compound as a substrate was not detailed in the search results.

Based on the provided search results, while computational chemistry methods are highly relevant and have been applied to study related compounds like Thymol and the reactions involved in the formation of isopropylated cresols, detailed quantum chemical studies focusing solely on the molecular structure, electronic properties, or reaction mechanisms of this compound isomers (such as 2,4-Diisopropyl-m-cresol or 4,6-Diisopropyl-m-cresol) were not extensively found. The application of techniques like DFT for geometry optimization, FMO analysis, thermochemical and spectroscopic predictions, and the elucidation of reaction mechanisms and catalyst interactions would provide valuable theoretical insights into the behavior and potential applications of this compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool used to study the time-dependent behavior of molecular systems. By simulating the movement of atoms and molecules based on physical laws, MD can provide insights into dynamic processes, conformational changes, and interactions within a system.

Conformational Analysis and Intermolecular Interactions

Conformational analysis using MD simulations helps in understanding the preferred three-dimensional arrangements of this compound molecules. These simulations can reveal how the molecule's flexibility and the presence of isopropyl groups influence its possible shapes. Furthermore, MD simulations are crucial for studying how this compound interacts with other molecules, such as solvents or biomolecular targets. Analyzing parameters like hydrogen bonding, van der Waals forces, and electrostatic interactions provides a detailed picture of the intermolecular forces that govern its behavior in different environments. MD simulations can be used to study interaction dynamics and binding mechanisms nih.govnih.gov. They can also help understand conformations and orientations of molecules at interfaces columbia.edu. Root Mean Square Deviation (RMSD) is a metric used in MD simulations to confirm structural and conformational changes during the simulation dovepress.com.

Solvation Effects on Molecular Behavior

The behavior of a molecule is significantly influenced by its surrounding solvent. MD simulations can model solvation effects by explicitly including solvent molecules in the simulation box. This allows for the investigation of how the solvent polarity, hydrogen bonding capacity, and other properties affect the conformation, dynamics, and interactions of this compound. Understanding solvation is critical for predicting a molecule's solubility, partitioning behavior, and its reactivity or binding in solution. Computational methods, including continuum models and explicit solvent simulations, are used to study solvation free energies and the structure of solvation shells around molecules nih.govacs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a set of compounds and their biological activity or physicochemical properties. QSAR models can then be used to predict the properties or activities of new, untested compounds. QSAR methodologies establish mathematical correlations between molecular structures and their biological activities or properties jopir.inmdpi.comresearchgate.net.

Prediction of Chemical Reactivity and Biological Interactions

QSAR models can be developed to predict the chemical reactivity of this compound or its potential interactions with biological targets, such as proteins or enzymes. By correlating structural descriptors with experimental data on reactivity or biological activity, researchers can build predictive models. These models can help in identifying key structural features that are responsible for a particular activity and guide the design of molecules with desired properties. QSAR models are useful for predicting the activities of untested chemicals and aiding in the rational design of molecules ijaar.org. They can predict biological activity based on molecular features nih.gov. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide electronic structure information that is valuable for modeling molecular interactions and chemical reactivity in QSAR studies jopir.innih.gov.

Molecular Descriptors for Structure-Function Correlations

Molecular descriptors are numerical values that capture various aspects of a molecule's structure and properties. These descriptors can be zero-dimensional (e.g., molecular weight), one-dimensional (e.g., fragment counts), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular volume, surface area). In QSAR modeling, a set of relevant molecular descriptors for this compound would be calculated and used as input variables to build a model that correlates structure with activity or property. The selection of appropriate molecular descriptors is a crucial step in QSAR model development ijaar.orgnih.gov. Examples of molecular descriptors include constitutional, electronic, geometrical, hydrophobic, lipophilicity, solubility, steric, quantum chemical, and topological descriptors ijaar.org. DFT calculations can provide precise electronic structure information, including molecular orbital energies, electron density distributions, atomic partial charges, bond orders, and electrostatic potential surfaces, which serve as quantum mechanical descriptors in QSAR jopir.in.

Emerging Research Frontiers and Future Directions

Development of Sustainable Synthesis Routes

Traditional synthesis routes for alkylated phenols often involve harsh conditions and generate significant waste. Emerging research is focused on developing sustainable alternatives that align with green chemistry principles.

Applying green chemistry principles to the alkylation of cresols aims to reduce or eliminate the use of hazardous substances and improve process efficiency. This includes the development of heterogeneous catalysts and the use of less toxic reagents. Studies on the alkylation of m-cresol (B1676322) with isopropyl alcohol or propylene (B89431), common routes to diisopropyl cresols and related compounds like thymol (B1683141), highlight the use of solid acid catalysts such as zeolites (e.g., H-MFI, HBeta, HZSM5, HMCM22, USY) and mesoporous materials (e.g., Al-MCM-41) wikipedia.orgscentspiracy.comfishersci.sefishersci.ptindiamart.comfishersci.benih.govjkenterprises.com.pk. These heterogeneous catalysts offer advantages over homogeneous acid catalysts, such as easier separation from the reaction mixture and potential for reuse, contributing to reduced waste and a more sustainable process fishersci.sefishersci.ca.

Research explores the impact of catalyst properties, such as Si/Al ratio and pore structure, on the conversion and selectivity of alkylation reactions fishersci.benih.gov. For instance, studies on the isopropylation of m-cresol over H-MFI zeolites with varying Si/Al ratios have shown that these parameters influence catalyst activity and selectivity towards desired products like thymol fishersci.be.

The use of benign solvents or solvent-free conditions in alkylation processes is another area of focus for green chemistry. While specific data on solvent-free diisopropyl-m-cresol synthesis was not extensively detailed in the search results, research on related alkylation reactions of cresols indicates a general trend towards minimizing or replacing volatile organic solvents fishersci.cafishersci.ca.

Biocatalysis offers a promising avenue for the synthesis of phenolic compounds under mild conditions. While direct biocatalytic routes specifically for this compound were not prominently featured in the search results, research on the enzymatic synthesis and transformation of related phenolic compounds suggests potential future directions. Enzymes such as peroxidases (e.g., horseradish peroxidase, soybean peroxidase) have been explored for the polymerization of phenols and substituted phenols, including m-cresol, to produce functional polymers nih.gov. Lipases have also been investigated for the synthesis of specialty polymers from biomass-derived monomers, some of which may be related to phenolic structures uni.lu. These studies indicate the potential of employing enzymes for selective modifications or synthesis of alkylated phenols, potentially offering more sustainable routes compared to traditional chemical methods. Further research is needed to explore specific enzymatic pathways for the diisopropylation of m-cresol or related precursors.

Advanced Catalytic Applications and Material Design

Beyond their role as intermediates, this compound and its derivatives are being explored for advanced applications in catalysis and as components in novel functional materials.

Alkylated phenols, including diisopropyl cresols, can serve as ligands or precursors for the development of heterogeneous catalysts. The incorporation of phenolic structures into catalytic materials can influence their activity, selectivity, and stability. Research in heterogeneous catalysis focuses on designing solid catalysts for various selective transformations. While the search results did not provide specific examples of this compound acting directly as a heterogeneous catalyst, related studies on the alkylation of cresols demonstrate the importance of catalyst design for achieving high selectivity towards desired isomers wikipedia.orgscentspiracy.comfishersci.sefishersci.ptnih.govjkenterprises.com.pkatamanchemicals.com. The development of tailored heterogeneous catalysts with specific acidic or metallic sites is crucial for controlling the regioselectivity and yield in the synthesis of this compound and related compounds. For instance, modified zeolites and mesoporous materials have shown promise in directing the isopropylation of m-cresol to favor specific substitution patterns wikipedia.orgfishersci.be.

This compound and its derivatives can be integrated into advanced functional materials, leveraging their unique structural and chemical properties. One area of application is in polymer science. While m-cresol itself is known as a solvent for certain polymers like polyaniline, alkylated phenols can be incorporated into polymer structures to impart specific properties solvo-chem.com. Research on synthesizing polymers from substituted phenols, including m-cresol, using biocatalytic methods has been reported nih.gov. These enzymatically synthesized polymers have shown potential for applications requiring properties like thermal stability and solubility nih.gov. Although specific examples of this compound directly being integrated into advanced functional materials were not extensively detailed, its phenolic structure and the presence of isopropyl groups suggest potential for its use in the design of novel polymers, resins, or composite materials with tailored properties, such as enhanced thermal stability, antioxidant activity, or compatibility with various matrices. Further research is needed to explore these possibilities.

Interdisciplinary Research in Environmental Remediation

The presence of phenolic compounds, including alkylphenols, in the environment is a concern due to their potential toxicity and persistence thegoodscentscompany.comfishersci.seeasychem.org. Interdisciplinary research is crucial for developing effective strategies for their detection, monitoring, and remediation.

Research in environmental remediation focuses on various techniques to remove or degrade alkylphenols from contaminated water and soil. Advanced oxidation processes (AOPs), such as those involving ozone and UV radiation, have shown efficacy in the removal of alkylphenols from groundwater samples researchgate.netguilan.ac.ir. Studies have evaluated the efficiency of different AOPs, including O₃/UV and O₃/UV/H₂O₂, in degrading phenolic contaminants researchgate.netguilan.ac.ir.

| Advanced Oxidation Process | Average Removal Efficiency (Real Samples) |

| O₃/UV | 84.16% researchgate.netguilan.ac.ir |

| O₃/UV/H₂O₂ | 79.71% researchgate.netguilan.ac.ir |

Biological methods, including biodegradation by microorganisms, are also being investigated for the removal of cresols and other alkylphenols from wastewater fishersci.seeasychem.orghjkxyj.org.cn. While m-cresol can undergo biodegradation, the presence of isopropyl groups in this compound might influence its biodegradability, requiring the identification and study of specific microbial strains capable of degrading such substituted phenols. Research on the biodegradability of alkylphenols by various microorganisms is ongoing hjkxyj.org.cn.

Furthermore, research is being conducted on the detection and monitoring of alkylphenols in environmental matrices using advanced analytical techniques mdpi.com. This interdisciplinary approach, combining chemistry, biology, and environmental engineering, is essential for understanding the fate of this compound in the environment and developing effective remediation strategies.

This article focuses solely on the chemical compound this compound, presenting information based on available research.

Based on the current available research, specific studies focusing solely on the enhanced biodegradation technologies, advanced oxidation processes for contaminant removal, and computational design/screening of this compound analogues with tuned properties are limited or not detailed in the provided search results. While research exists for related compounds like m-cresol and general methodologies in these areas, direct application and findings specifically for this compound are not extensively documented in the search output.

Therefore, a detailed discussion on the emerging research frontiers and future directions solely for this compound within the requested sub-sections (7.3.1, 7.3.2, 7.4, 7.4.1, 7.4.2) cannot be provided based on the current search results.

Q & A

Q. What are the standard analytical techniques for quantifying Diisopropyl-m-cresol purity in experimental settings?

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are widely used. Calibrate instruments using certified reference standards (e.g., ≥98% purity, as per USP guidelines) and validate methods with spike-recovery tests. Ensure protocols align with ISO/IEC 17025 for traceability . For environmental samples, solid-phase microextraction (SPME) coupled with GC-MS is recommended to minimize matrix interference .

Q. How should researchers handle contradictions in acute toxicity data for this compound across species?

Cross-species variability in metabolism (e.g., glucuronidation efficiency in rodents vs. humans) often explains discrepancies. For instance, LD₅₀ values range from 200–5000 mg/kg·day⁻¹ in rats and mice, while cats exhibit severe respiratory effects at 9 mg/m³ . Address contradictions by:

Q. What safety protocols are critical when synthesizing this compound in laboratory settings?

Use fume hoods with HEPA filters to avoid inhalation exposure (TLV: 5 ppm). Wear nitrile gloves and aprons due to its dermal absorption risk. Store the compound in amber glass containers under inert gas to prevent oxidation. Emergency procedures should include immediate decontamination with 10% ethanol followed by soap-water rinsing .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound in mammalian systems?

Employ a combination of in vivo and in vitro approaches:

- In vivo : Administer isotope-labeled this compound (e.g., ¹⁴C) to rodents; collect plasma, urine, and feces for LC-MS/MS analysis of sulfate/glucuronide conjugates .

- In vitro : Use human liver microsomes (HLMs) to identify cytochrome P450 isoforms involved. Monitor metabolites via time-dependent inhibition assays .

- Computational : Apply QSAR models to predict phase I/II metabolism kinetics .

Q. What methodologies resolve conflicting data on this compound’s role in enhancing dermal penetration of co-administered drugs?

Contradictions arise from variations in skin models (e.g., porcine vs. human ex vivo) and formulation pH. To standardize findings:

Q. How can researchers optimize stability studies for this compound under varying environmental conditions?

Follow ICH Q1A guidelines:

- Thermal stability : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months; quantify degradation products (e.g., quinones) via HPLC-DAD .

- Photostability : Expose to 1.2 million lux·hours of visible light and 200 W·hr/m² UV; use amber glass or UV-blocking packaging .

- Oxidative stability : Sparge solutions with O₂ and analyze peroxide formation using iodometric titration .

Methodological and Ethical Considerations

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

Apply nonlinear regression models (e.g., Hill equation) for EC₅₀ calculations. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For censored data (e.g., survival studies), employ Kaplan-Meier analysis with Cox proportional hazards regression . Report confidence intervals and effect sizes to meet ARRIVE 2.0 guidelines .

Q. How should researchers address ethical concerns in studies involving this compound’s reproductive toxicity?

- Obtain IACUC approval for animal studies; adhere to 3R principles (Replacement, Reduction, Refinement).

- For in vitro models (e.g., placental trophoblasts), ensure informed consent for human tissue use .

- Pre-register protocols on platforms like Open Science Framework to mitigate publication bias .

Data Interpretation and Reporting

Q. What criteria validate the reproducibility of this compound’s antimicrobial efficacy assays?

Follow CLSI M07-A11 guidelines:

Q. How can meta-analyses reconcile disparities in this compound’s environmental persistence data?

Use PRISMA guidelines to aggregate studies. Adjust for heterogeneity via random-effects models. Stratify by environmental compartments (e.g., soil vs. aquatic systems) and assess moderators like pH and organic carbon content . Open-source datasets (e.g., EPA ECOTOX) enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.